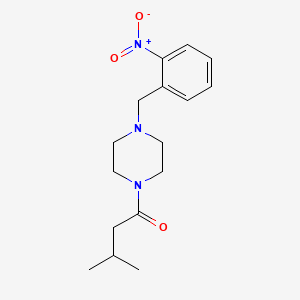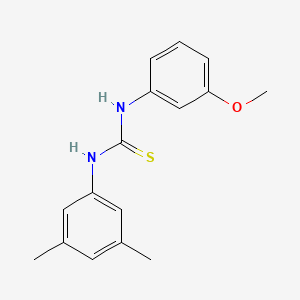![molecular formula C12H18ClN3O B5741616 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane is a chemical compound that is widely used in scientific research. It is also known as CDPA and has been used in various fields such as pharmacology, biochemistry, and physiology. The purpose of
Mecanismo De Acción
CDPA acts as a positive allosteric modulator of GABA receptors, which are the main inhibitory neurotransmitters in the central nervous system. It enhances the activity of GABA receptors by increasing the affinity of GABA for the receptor and by increasing the opening time of the receptor channel.
Biochemical and Physiological Effects
CDPA has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA receptors, which leads to increased inhibitory neurotransmission in the central nervous system. CDPA has also been found to have anticonvulsant, anxiolytic, and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDPA is its ability to enhance the activity of GABA receptors, which makes it a useful tool for studying GABAergic neurotransmission. However, CDPA has some limitations for lab experiments. It has low water solubility, which makes it difficult to dissolve in aqueous solutions. CDPA also has poor bioavailability, which limits its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on CDPA. One area of research could be the development of more water-soluble derivatives of CDPA that could be used in aqueous solutions. Another area of research could be the investigation of the potential therapeutic effects of CDPA on other diseases such as anxiety disorders and depression. Additionally, the development of CDPA analogs with improved bioavailability could lead to the development of new drugs with enhanced therapeutic effects.
Métodos De Síntesis
CDPA can be synthesized using a multi-step process that involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole with azepane. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CDPA has been used in various scientific research studies, particularly in the field of pharmacology. It has been found to have potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. CDPA has also been used in the study of GABAergic neurotransmission and has been found to enhance the activity of GABA receptors.
Propiedades
IUPAC Name |
azepan-1-yl-(4-chloro-1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-10(13)11(14-15(9)2)12(17)16-7-5-3-4-6-8-16/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSSYYOOINGJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)

![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)